molecular formula C31H31F2N3O7S B1253977 Ritanserin Tartrate CAS No. 93076-39-2

Ritanserin Tartrate

Cat. No.: B1253977
CAS No.: 93076-39-2
M. Wt: 627.7 g/mol
InChI Key: NJKCCYRWKDAVQS-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A selective and potent serotonin-2 antagonist that is effective in the treatment of a variety of syndromes related to anxiety and depression. The drug also improves the subjective quality of sleep and decreases portal pressure.

Properties

CAS No.

93076-39-2

Molecular Formula

C31H31F2N3O7S

Molecular Weight

627.7 g/mol

IUPAC Name

6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C27H25F2N3OS.C4H6O6/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20;5-1(3(7)8)2(6)4(9)10/h2-9,16-17H,10-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

NJKCCYRWKDAVQS-LREBCSMRSA-N

Isomeric SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one
R 55667
R-55667
R55667
Ritanserin
Ritanserin Hydrochloride
Ritanserin Tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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